Cecropin B was initially isolated from the hemolymph of Bombyx mori larvae. This peptide is part of a larger family of cecropins, which are produced in response to microbial infections. The gene encoding cecropin B has been identified and characterized in various insect species, highlighting its evolutionary significance in immune defense.
Cecropin B belongs to the class of antimicrobial peptides known as cationic peptides. These peptides are characterized by their positive charge at physiological pH, which facilitates interaction with negatively charged bacterial membranes. Cecropins are classified under the broader category of host defense peptides, which are crucial components of the innate immune system across various organisms.
Cecropin B can be synthesized using several methods, including chemical synthesis and recombinant DNA technology. The most common approach is solid-phase peptide synthesis, utilizing Fmoc (Fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The purity and identity of synthesized cecropin B are confirmed through analytical techniques such as mass spectrometry and amino acid analysis. For instance, high-resolution mass spectrometry is employed to verify the molecular weight and confirm the correct sequence.
Cecropin B exhibits a unique amphipathic structure that contributes to its biological activity. The peptide contains both hydrophilic and hydrophobic regions, facilitating its interaction with lipid membranes.
The calculated Matthews coefficient for cecropin B crystals indicates a solvent content of approximately 50.4%, suggesting significant hydration in the crystal lattice .
Cecropin B participates in several chemical reactions relevant to its antimicrobial activity:
The minimum inhibitory concentrations (MICs) for various bacterial strains have been determined using standard broth micro-dilution methods, demonstrating its effectiveness against pathogens such as Escherichia coli and Bacillus thuringiensis .
The mechanism by which cecropin B exerts its antimicrobial effects involves several key processes:
Experimental data indicate that treatment with cecropin B results in significant morphological changes in bacterial cells as observed through scanning electron microscopy .
Physicochemical parameters such as theoretical isoelectric point (pI) can be calculated using bioinformatics tools like ExPASy ProtParam .
Cecropin B has several promising applications in scientific research and biotechnology:
Cecropin B (Cec-B) belongs to the cecropin family of antimicrobial peptides (AMPs), first identified in the hemolymph of Hyalophora cecropia pupae following bacterial challenge [1] [8]. Phylogenetic analyses reveal its wide distribution across insect orders, particularly within Holometabola (e.g., Lepidoptera, Diptera, Coleoptera). The 1,000 Insect Transcriptome Evolution (1KITE) project identified 108 cecropin genes across 105 insect species, with Cec-B orthologs conserved in all major hexapod lineages [1]. This broad conservation underscores its fundamental role in arthropod immunity. In Drosophila melanogaster, four functional cecropin genes (CecA1, CecA2, CecB, CecC) cluster at chromosomal position 99E2, while Musca domestica harbors an expanded repertoire of 11 cecropin genes (Cec01, Cec02, Cec1-9), suggesting lineage-specific gene duplications [5] [10]. Unlike inducible isoforms (e.g., CecA, CecD), Cec-B exhibits constitutive expression in specific tissues like Aedes aegypti pupal cuticle, indicating functional diversification beyond canonical immunity [9].
Table 1: Phylogenetic Distribution of Cecropin B in Insects
Insect Order | Species | Genomic Organization | Expression Pattern |
---|---|---|---|
Lepidoptera | Bombyx mori | Tandem array on chromosome 26 (78.62 kb cluster) | Fat body, hemocytes (induced) |
Diptera | Musca domestica | 11 genes on Scaffold18749 | Constitutive larval/pupal |
Diptera | Drosophila melanogaster | 4-gene cluster (99E2) | Fat body (infection-induced) |
Diptera | Aedes aegypti | 10 genes; Aacec B constitutively expressed | Pupal cuticle, adult tissues |
Siphonaptera | Tunga penetrans | Identified via 1KITE transcriptome screening | Pathogen-responsive |
Cec-B exhibits significant structural and functional divergence from paralogs like Cec-A. Sequence alignment of Bombyx mori cecropins reveals Cec-B possesses a higher net positive charge (+7 vs. +5–6 in Cec-A) and enhanced hydrophobicity in its C-terminal helix, correlating with stronger antibacterial activity [4] [6]. Gene duplication events drive this divergence: In B. mori, 12 paralogous genes split into two clusters—Cec-A (chromosome 6) and Cec-B/D/E/Enbocin (chromosome 26). The Cec-B subgroup contains six genes with intergenic regions spanning 1.3–23.5 kb, facilitating neofunctionalization [4]. Similarly, Musca domestica cecropins show isoform-specific antimicrobial spectra; Cec4 (a Cec-B homolog) exhibits broad activity against Gram-negative bacteria (e.g., Acinetobacter baumannii MIC = 1.5 μM), while Cec02 and Cec5 target narrower ranges [10]. Key residues driving functional divergence include:
Table 2: Sequence-Function Divergence in Lepidopteran Cecropins
Isoform | Net Charge (pH 7) | Key Residues | Antimicrobial Potency |
---|---|---|---|
Cecropin B | +7 | VWKLFK (N-terminus), VGQ (hinge) | B > A ≫ D; highest against Gram(-) |
Cecropin A | +5–6 | KWKVFK, less hydrophobic C-term | Moderate against Gram(-) |
Cecropin D | +4 | Reduced cationic residues | Weakest activity |
Notably, some species co-opt Cec-B for non-immunological functions; A. aegypti utilizes it in pupal cuticle formation via chitin matrix organization [9], exemplifying evolutionary exaptation.
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